![molecular formula C7H8ClN5 B5851186 2,4-bis(aziridin-1-yl)-6-chloro-1,3,5-triazine CAS No. 75505-74-7](/img/structure/B5851186.png)
2,4-bis(aziridin-1-yl)-6-chloro-1,3,5-triazine
Overview
Description
2,4-bis(aziridin-1-yl)-6-chloro-1,3,5-triazine, commonly known as BCCT, is a chemical compound that is used extensively in scientific research. BCCT is a potent DNA cross-linking agent that has been shown to be effective in the treatment of various types of cancer.
Mechanism of Action
BCCT works by cross-linking DNA strands, which prevents the replication and transcription of DNA. This leads to the death of cancer cells and the inhibition of tumor growth. BCCT has been shown to be effective against both dividing and non-dividing cancer cells.
Biochemical and Physiological Effects:
BCCT has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. BCCT has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BCCT in lab experiments is its potency as a DNA cross-linking agent. It is highly effective in inducing DNA damage and apoptosis in cancer cells. However, BCCT has some limitations as well. It is highly toxic and can cause damage to normal cells. In addition, the synthesis of BCCT is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for the use of BCCT in scientific research. One area of research is the development of more effective and less toxic analogs of BCCT. Another area of research is the study of the mechanism of action of BCCT and its effect on DNA damage and repair mechanisms. Finally, BCCT could be used in combination with other cancer treatments to enhance their effectiveness.
Synthesis Methods
The synthesis of BCCT involves the reaction of 2,4,6-trichloro-1,3,5-triazine with aziridine in the presence of a base. The resulting product is a white crystalline solid that is highly soluble in water. The purity of the synthesized BCCT can be determined by using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Scientific Research Applications
BCCT has been extensively used in scientific research as a DNA cross-linking agent. It has been shown to be effective in the treatment of various types of cancer, including breast cancer, lung cancer, and ovarian cancer. BCCT has also been used in the treatment of leukemia and lymphoma. In addition to its use as a cancer treatment, BCCT has been used in the study of DNA damage and repair mechanisms.
properties
IUPAC Name |
2,4-bis(aziridin-1-yl)-6-chloro-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5/c8-5-9-6(12-1-2-12)11-7(10-5)13-3-4-13/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRMXYVNVWIWHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2=NC(=NC(=N2)Cl)N3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80996977 | |
Record name | 2,4-Bis(aziridin-1-yl)-6-chloro-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- | |
CAS RN |
75505-74-7 | |
Record name | s-Triazine, 2,4-bis(1-aziridinyl)-6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075505747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC122092 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Bis(aziridin-1-yl)-6-chloro-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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